molecular formula C18H16FN B12492784 1-(4-fluorophenyl)-N-(naphthalen-1-ylmethyl)methanamine

1-(4-fluorophenyl)-N-(naphthalen-1-ylmethyl)methanamine

Cat. No.: B12492784
M. Wt: 265.3 g/mol
InChI Key: PPYMONOEIGWYBZ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(naphthalen-1-ylmethyl)methanamine is an organic compound that features a fluorophenyl group and a naphthalen-1-ylmethyl group attached to a methanamine backbone

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(naphthalen-1-ylmethyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and naphthalene-1-carbaldehyde.

    Reaction Conditions: The reaction between 4-fluoroaniline and naphthalene-1-carbaldehyde is carried out under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-(naphthalen-1-ylmethyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(4-fluorophenyl)-N-(naphthalen-1-ylmethyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(naphthalen-1-ylmethyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-(naphthalen-1-ylmethyl)methanamine can be compared with similar compounds such as:

    1-(4-chlorophenyl)-N-(naphthalen-1-ylmethyl)methanamine: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-bromophenyl)-N-(naphthalen-1-ylmethyl)methanamine: Similar structure but with a bromine atom instead of fluorine.

    1-(4-methylphenyl)-N-(naphthalen-1-ylmethyl)methanamine: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties compared to its analogs.

Properties

Molecular Formula

C18H16FN

Molecular Weight

265.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(naphthalen-1-ylmethyl)methanamine

InChI

InChI=1S/C18H16FN/c19-17-10-8-14(9-11-17)12-20-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-11,20H,12-13H2

InChI Key

PPYMONOEIGWYBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC3=CC=C(C=C3)F

Origin of Product

United States

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